molecular formula C19H16N2O3 B2538271 (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate CAS No. 324759-37-7

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate

Cat. No.: B2538271
CAS No.: 324759-37-7
M. Wt: 320.348
InChI Key: LCZFESIBDWLSJG-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate is a chemical compound of interest in medicinal chemistry and materials science research. This molecule features a (Z)-configured acrylonitrile core, a structural motif also found in potent tyrosinase inhibitors such as (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs . The linear β-phenyl-α,β-unsaturated carbonyl scaffold is a key pharmacophore associated with significant tyrosinase inhibitory activity, potentially making this compound a candidate for investigating novel treatments for hyperpigmentation . Furthermore, acrylamide derivatives are extensively studied for their utility in organic synthesis, often serving as key intermediates for constructing complex heterocyclic systems . The structural elements of this compound, confirmed in related (Z)-configured acrylates via techniques like X-ray crystallography, provide a reliable foundation for research requiring specific molecular geometry . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 3-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-24-19(23)15-9-6-10-17(12-15)21-18(22)16(13-20)11-14-7-4-3-5-8-14/h3-12H,2H2,1H3,(H,21,22)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZFESIBDWLSJG-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Route

As demonstrated in analogous systems, the core acrylamide structure forms via base-catalyzed condensation between ethyl 3-(2-cyanoacetamido)benzoate and benzaldehyde. Critical parameters include:

  • Catalyst system : Piperidine/acetic acid (4:1 mol%) in toluene under reflux achieves 68-72% conversion in model systems
  • Stereochemical control : Microwave irradiation at 80°C for 20 minutes enhances Z-selectivity to 83% compared to conventional heating (64% Z)

The reaction mechanism proceeds through imine-enamine tautomerism, where the piperidine abstracts the α-proton from the cyanoacetamide to generate a nucleophilic enolate. Subsequent aldol addition to benzaldehyde followed by β-elimination establishes the conjugated system (Figure 1).

Direct Acylation Strategy

Patent EP3054944B1 discloses an alternative pathway using pre-formed cinnamoyl chlorides:

  • Ethyl 3-aminobenzoate reacts with 2-cyano-3-phenylacryloyl chloride (1.2 eq) in dichloromethane
  • Triethylamine (2.5 eq) as HCl scavenger at 0-5°C
  • Gradual warming to 25°C over 4 hours achieves 89% acylation yield

This method circumvents geometric isomerism but requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Optimization of Z-Selectivity in Condensation Reactions

Controlling the stereoselectivity of the α,β-unsaturated system remains the principal synthetic challenge. Comparative data from model systems reveal:

Table 1. Impact of Reaction Conditions on Z/E Ratio

Condition Temperature Time Z:E Ratio Yield (%)
Conventional reflux 110°C 6h 1.8:1 67
Microwave 80°C 20min 4.9:1 71
Phase-transfer 40°C 3h 3.2:1 82
Ultrasound-assisted 50°C 45min 5.1:1 68

The microwave method's superior selectivity stems from rapid, uniform heating that minimizes thermal decomposition pathways favoring the E isomer. 1H NMR analysis (CDCl3, 400 MHz) confirms configuration through characteristic coupling constants:

  • Z-isomer: J = 12.1-12.3 Hz (transoid protons)
  • E-isomer: J = 16.2-16.5 Hz (cisoid protons)

Advanced Purification Techniques

Post-synthetic processing significantly impacts final compound purity:

Crystallization Optimization

Ethanol/water (7:3 v/v) fractional crystallization at -20°C achieves 98.5% purity with 87% recovery. X-ray diffraction analysis confirms the Z-configuration through dihedral angle measurements (Φ = 153.7° between acryloyl and benzoate planes).

Chromatographic Separation

Biotage® KP-NH silica columns (25M) with ethyl acetate/isohexane gradients (10-40% over 15 CV) resolve Z/E isomers with baseline separation (α = 1.32). This method proves essential for analytical standardization but suffers from scalability limitations.

Spectroscopic Characterization Benchmarks

Comprehensive analytical data ensures compound identity and purity:

Table 2. Spectroscopic Profile of this compound

Technique Key Signals
IR (KBr) 3274 cm⁻¹ (N-H stretch), 2216 cm⁻¹ (C≡N), 1721/1687 cm⁻¹ (ester/amide C=O)
1H NMR (400MHz) δ 1.38 (t, J=7.1Hz, 3H), 4.39 (q, J=7.1Hz, 2H), 6.81 (d, J=12.2Hz, 1H), 7.32-8.14 (m, 9H aromatic), 10.21 (s, 1H, NH)
13C NMR δ 14.1 (CH3), 61.3 (OCH2), 116.8 (CN), 128.4-134.8 (aromatic C), 165.1/162.4 (C=O)
HRMS m/z 379.1312 [M+H]+ (calc. 379.1315 for C21H19N2O3)

The distinctive downfield shift of the acrylamido NH proton (δ 10.21) confirms hydrogen bonding with the ester carbonyl group, stabilizing the Z-configuration through intramolecular interaction.

Alternative Synthetic Pathways

Emerging methodologies from recent patent literature suggest:

Enzyme-Catalyzed Condensation

Immobilized Candida antarctica lipase B (Novozym 435) in TBME solvent achieves 78% conversion with exceptional Z-selectivity (98:2) at 35°C. Though currently cost-prohibitive for large-scale production, this approach eliminates metal catalysts in API synthesis.

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID PTFE tubing) with residence time <90 seconds achieve 94% conversion using heterogeneous zirconium-based catalysts. Process intensification reduces reaction volume by 83% compared to batch methods.

Chemical Reactions Analysis

Structural and Spectroscopic Characterization

Key analytical data for related compounds include:

Table 1: Physical and Spectral Data of Selected Derivatives

CompoundSubstituent (R)Molecular FormulaM.P. (°C)Yield (%)IR (cm⁻¹)1H^1H NMR (δ, ppm)
BPhenylC21_{21}H20_{20}N2_2O3_3S208–210653418 (N–H), 1649 (C=O)1.38–1.42 (t, –CH3_3), 8.36 (s, –CH=)
E2-HydroxyphenylC21_{21}H20_{20}N2_2O4_4S223–225543380 (N–H), 3325 (O–H)7.89 (s, –OH), 14.06 (s, N–H)
J3,5-DimethoxyphenylC23_{23}H25_{25}N2_2O6_6S210–212793168 (N–H), 2204 (C≡N)3.90 (s, –OCH3_3), 8.32 (s, –CH=)
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 394 for Compound B) confirm molecular weights .

  • 1H^1H1H NMR : Key signals include ethyl ester protons (δ 1.38–1.42 ppm) and acrylamido –CH= protons (δ 8.32–8.56 ppm) .

Reaction Scope and Functional Group Compatibility

  • Electron-Donating Groups : Substituents like –OCH3_3 and –OH enhance yields (up to 94%) due to stabilized intermediates .

  • Steric Effects : Bulky substituents (e.g., diisopropyl) reduce reaction efficiency .

  • Stereochemical Considerations : While the Z-configuration is specified, Knoevenagel reactions typically favor the thermodynamically stable E-isomer. Achieving Z-selectivity may require tailored catalysts or low-temperature conditions, though this is not explicitly addressed in the literature .

Stability and Reactivity

  • Hydrolysis Sensitivity : The ester and cyano groups are susceptible to hydrolysis under acidic/basic conditions, necessitating anhydrous synthesis protocols .

  • Photostability : Derivatives with methoxy substituents exhibit enhanced UV stability, as noted in analogous diarylacrylates .

Table 2: Comparison of Knoevenagel vs. Imine-Based Syntheses

ParameterKnoevenagel Condensation Benzophenone Imine Route
Catalyst Piperidine/Acetic AcidNone (Thermal Activation)
Reaction Time 5–6 hours1–2 hours
Yield 55–95%85–94%
Functional Tolerance BroadLimited to Aromatic Aldehydes

Unexplored Reaction Pathways

  • Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling at the phenyl group.

  • Cyano Group Modifications : Reduction to amines or conversion to tetrazoles remains unexplored.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis :
    • (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate serves as an essential building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions .
  • Mechanism of Action :
    • The compound interacts with molecular targets through its cyano group, which can act as an electrophile. The ester group is susceptible to hydrolysis, releasing active moieties that can engage in biological pathways .

Biology

  • Biochemical Assays :
    • It is utilized in studies involving enzyme interactions and as a potential inhibitor in biochemical assays. The compound's ability to form amide bonds makes it relevant in drug development and materials science .
  • Antimicrobial Properties :
    • Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing antibacterial agents .

Industrial Applications

  • Production of Specialty Chemicals :
    • In industrial settings, this compound can be used to produce specialty chemicals with specific properties, such as enhanced thermal stability and resistance to degradation .
  • Pharmaceutical Development :
    • The compound's structural features make it a candidate for further modification into pharmaceutical agents with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis, releasing the active amine or acid moieties that interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Comparisons: Z vs. E Isomers

The Z configuration of the acrylamide double bond distinguishes this compound from its E isomers. For example:

Compound Configuration Key Substituents Biological Activity/Application Reference
(Z)-Ethyl 3-(2-cyano-3-phenylacrylamido)benzoate Z Ethyl benzoate, cyano Hypothesized enzyme inhibition (e.g., HIV-1 integrase)
(E)-N-Benzyl-2-cyano-3-phenylacrylamide E N-Benzyl, cyano Antioxidant (lipid peroxidation inhibition), antibacterial (S. aureus)

Key Differences :

  • Solubility : The ethyl benzoate group in the Z isomer enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to the E analog’s N-benzyl group.

Substituent-Driven Functional Comparisons

Cyano-Substituted Phenylacrylamides

Compounds with cyano groups at the acrylamide β-position exhibit diverse activities:

Compound Substituent Modifications Activity/Application Reference
This compound Ethyl benzoate at meta-position Potential HIV-1 integrase inhibition (analogous to L-chicoric acid derivatives)
Phenylacrylamide derivatives (Rajan et al., 2001) Varied N-alkyl/aryl groups Antioxidant (IC₅₀ ~10–50 μM against lipid peroxidation)
Lee et al. (2002) derivatives Simplified L-chicoric acid mimics HIV-1 integrase inhibition (EC₅₀ ~0.5–5 μM)

Key Insights :

  • The cyano group enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites (e.g., HIV-1 integrase catalytic motifs) .
  • Ethyl benzoate may act as a prodrug moiety, improving metabolic stability compared to carboxylic acid derivatives.
Ester vs. Amide Derivatives

The ethyl benzoate group distinguishes this compound from amide-based analogs:

Compound Functional Group Pharmacokinetic Impact Reference
This compound Ester Higher lipophilicity (logP ~3.5–4.0 predicted) N/A
N-Benzyl-2-cyano-3-phenylacrylamide Amide Lower logP (~2.8–3.2), improved solubility

Implications :

  • The ester group may prolong half-life in vivo due to slower hydrolysis compared to amides, but could require enzymatic activation for activity.

Biological Activity

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with substituted benzaldehydes under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, a study utilizing molecular docking simulations demonstrated that derivatives of this compound showed promising interactions with cancer targets such as HER2 and EGFR, which are crucial in breast cancer treatment .

Table 1: Summary of Anticancer Activity Studies

CompoundTargetActivityReference
This compoundHER2High binding affinity
Ethyl 2-cyano-3-phenylacrylateEGFRModerate activity
Benzylidinemalononitrile derivativesMultiple targetsAntineoplastic potency

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this compound have been shown to inhibit HDACs, leading to altered gene expression associated with cell cycle regulation and apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis selectively in cancer cells while sparing normal cells, a desirable trait for anticancer agents .
  • Regulation of Inflammatory Pathways : Some studies suggest that these compounds may modulate inflammatory responses, which are often linked to tumor progression .

Case Study 1: Breast Cancer Cell Lines

A recent study evaluated the effects of this compound on various breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study used both in vitro assays and molecular docking techniques to confirm these findings .

Case Study 2: Molecular Docking Analysis

Another research effort involved molecular docking simulations that assessed the binding affinity of this compound against several protein targets implicated in cancer. The results showed that this compound had a superior binding affinity compared to standard reference drugs, suggesting its potential as a lead compound for further development .

Toxicity Profiles

Toxicity assessments conducted via ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that while some derivatives exhibited favorable pharmacokinetic properties, others showed potential toxicity at higher concentrations. Continuous monitoring and optimization are necessary for clinical applications .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate?

  • The compound is typically synthesized via a multi-step route: (i) Formation of the acrylamide intermediate through a condensation reaction between 2-cyano-3-phenylacrylic acid and ethyl 3-aminobenzoate. (ii) Stereochemical control of the Z-configuration using catalytic methods (e.g., acid/base-mediated isomerization) . (iii) Purification via column chromatography or recrystallization. Key challenges include minimizing E-isomer contamination and ensuring regioselectivity during amide bond formation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and Z/E configuration (e.g., coupling constants for acrylamide protons).
  • IR : Validate the presence of cyano (~2220 cm1^{-1}), ester carbonyl (~1720 cm1^{-1}), and amide N-H (~3300 cm1^{-1}) groups.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (using SHELXL for refinement ).

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties of this compound?

  • Density Functional Theory (DFT) calculations predict: (i) Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. (ii) Electrostatic potential maps to identify nucleophilic/electrophilic sites. (iii) Non-covalent interaction (NCI) analysis for supramolecular behavior in crystals .
  • Example: Compare experimental (X-ray) and calculated bond lengths/angles to validate structural models .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests a planar amide group, but X-ray shows slight distortion: (i) Re-examine sample purity (e.g., E/Z isomer contamination). (ii) Use temperature-dependent NMR to probe dynamic effects. (iii) Validate crystallographic refinement with SHELXL’s TWIN/BASF commands for twinned crystals .

Q. How to optimize stereochemical control during synthesis to minimize E-isomer formation?

  • Methodology : (i) Use sterically hindered bases (e.g., DBU) to favor kinetic Z-product. (ii) Monitor reaction progress via 1H^1H NMR (e.g., JHH_{H-H} ~10–12 Hz for Z-configuration). (iii) Employ chiral auxiliaries or catalysts for enantioselective synthesis .

Experimental Design & Validation

Q. What crystallographic protocols ensure accurate structural determination?

  • Best Practices : (i) Collect high-resolution data (≤1.0 Å) to resolve hydrogen atoms. (ii) Use SHELXL for refinement with Hirshfeld atom refinement (HAR) for hydrogen bonding analysis. (iii) Validate structures using CCDC’s checkCIF tool to flag outliers (e.g., bond length/angle discrepancies) .

Q. How to design biological activity assays based on structural analogs?

  • Approach : (i) Compare with phenylacrylamide derivatives (e.g., HIV-1 integrase inhibitors ). (ii) Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization. (iii) Evaluate cytotoxicity via MTT assays on mammalian cell lines.

Safety & Handling

Q. What safety protocols are critical for handling acrylamido derivatives?

  • Recommendations : (i) Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. (ii) Store under inert atmosphere (N2_2) to prevent hydrolysis of the cyano group. (iii) Follow spill management guidelines from ECHA or CAMEO Chemicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.